molecular formula C7H5NS2 B584626 2-Benzothiazolethiol-d4 CAS No. 1346598-64-8

2-Benzothiazolethiol-d4

Cat. No. B584626
CAS RN: 1346598-64-8
M. Wt: 171.268
InChI Key: YXIWHUQXZSMYRE-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzothiazolethiol-d4 is a chemical compound used in the chemical industry . It is a deuterated derivative of 2-benzothiazolethiol and can be used to label compounds in nuclear magnetic resonance (NMR) spectroscopy .


Synthesis Analysis

Benzothiazoles, including 2-Benzothiazolethiol-d4, are synthesized from condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .


Molecular Structure Analysis

The molecular formula of 2-Benzothiazolethiol-d4 is C7HD4NS2 . It is a deuterated derivative of 2-benzothiazolethiol and can be used as internal reference substances in NMR experiments to verify and correct NMR data .

Scientific Research Applications

Pharmacology

2-Benzothiazolethiol-d4: is utilized in pharmacological research to study the pharmacokinetics and pharmacodynamics of benzothiazole derivatives. These compounds exhibit a broad spectrum of pharmacological activities, including anticancer , antibacterial , antifungal , anti-inflammatory , analgesic , antioxidant , anticonvulsant , anti-tuberculosis , antidiabetic , antimalarial , and other therapeutic agents . The deuterated form, 2-Benzothiazolethiol-d4, serves as a stable isotopic label that can be used to track the absorption, distribution, metabolism, and excretion (ADME) of drugs within biological systems .

Synthetic Chemistry

In synthetic chemistry, 2-Benzothiazolethiol-d4 is a valuable scaffold for the synthesis of various benzothiazole derivatives. These derivatives are important for creating new compounds with potential therapeutic applications. The deuterated version is particularly useful in mechanistic studies and in the development of synthetic methodologies that improve the selectivity, purity, and yield of benzothiazole-based products .

Materials Science

2-Benzothiazolethiol-d4: finds applications in materials science as a certified reference material for highly accurate and reliable data analysis. It’s used in the functionalization and characterization of materials like nanostructured silica modified with benzothiazole derivatives, which have implications in the development of advanced materials and biomaterials .

Analytical Standards

In the realm of analytical chemistry, 2-Benzothiazolethiol-d4 is employed as a standard for calibration and quality control in various analytical procedures. Its stable isotopic label ensures precision in quantitative analysis, which is crucial for accurate measurement and validation of experimental results .

Biological Research

The compound is instrumental in biological research, particularly in the study of biologically active molecules. It helps in understanding the biological properties of benzothiazole scaffolds and their applications in treating diseases. The deuterated form provides a non-radioactive labeling option that is safer and has a negligible effect on biological systems .

Medical Research

In medical research, 2-Benzothiazolethiol-d4 is used to explore the therapeutic potential of benzothiazole derivatives. It aids in the development of new medicinal drugs by allowing researchers to track and analyze the behavior of these compounds in various disease models. The compound’s role in drug development is linked to its ability to serve as a tracer in pharmacokinetic studies .

properties

IUPAC Name

4,5,6,7-tetradeuterio-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS2/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIWHUQXZSMYRE-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=S)S2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzothiazolethiol-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.